HaloPROTAC-E facilitates the targeted degradation of proteins fused with a HaloTag []. This tag is a genetically encoded ligand that binds specifically to HaloPROTAC-E. Upon binding, HaloPROTAC-E recruits the cellular protein degradation machinery, leading to the rapid elimination of the HaloTag-fused protein. This approach offers several advantages:
These features make HaloPROTAC-E a valuable tool for studying protein function in various cellular processes. Researchers can transiently deplete a protein of interest and observe the resulting cellular phenotype to understand its role.
A crucial aspect of HaloPROTAC-E's utility is its remarkable selectivity. Studies have shown that HaloPROTAC-E specifically targets and degrades only the HaloTag-fused protein of interest []. This minimizes off-target effects, a significant concern in protein knockdown experiments.
HaloPROTAC-E is a novel compound designed to induce the rapid and reversible degradation of specific target proteins, particularly SGK3 (serum/glucocorticoid-regulated kinase 3) and VPS34 (vacuolar protein sorting 34). This compound is a chloroalkane conjugate of a high-affinity von Hippel-Lindau (VHL) binder known as VH298. HaloPROTAC-E operates through a mechanism involving the ubiquitin-proteasome pathway, where it recruits target proteins to E3 ligase components, facilitating their ubiquitination and subsequent degradation .
HaloPROTAC-E primarily undergoes substitution reactions due to its chloroalkane moiety. This allows it to interact with various biological targets effectively. The compound's mechanism of action involves the formation of a ternary complex with the target protein and VHL, leading to the ubiquitination of the target protein .
In biological assays, HaloPROTAC-E has demonstrated potent activity in degrading endogenously tagged proteins. It achieves approximately 50% degradation of SGK3 within 20-30 minutes and VPS34 within 1-2 hours at concentrations around 300 nM. The degradation is reversible; upon washout of the compound, levels of SGK3 and VPS34 can return to near baseline after a certain period . Notably, HaloPROTAC-E exhibits selectivity by primarily affecting only the intended targets without significantly degrading other proteins .
The synthesis of HaloPROTAC-E involves several key steps:
HaloPROTAC-E has significant potential in various fields:
Studies have shown that HaloPROTAC-E interacts selectively with its target proteins, primarily SGK3 and VPS34. Quantitative proteomics revealed that no other significant proteins were degraded during treatment, highlighting its specificity. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
Several compounds share similarities with HaloPROTAC-E in terms of mechanism and application. Below is a comparison:
| Compound Name | Mechanism | Target Proteins | Unique Features |
|---|---|---|---|
| HaloPROTAC3 | Proteolysis-targeting chimera | HaloTag fusions | Irreversibly binds to HaloTag |
| VH298 | VHL binder | Various VHL-interacting proteins | High-affinity binding |
| PROTAC-1 | Proteolysis-targeting chimera | Various targets | Broad-spectrum activity |
| ent-HaloPROTAC3 | Negative control | HaloTag fusions | Disrupts VHL binding but retains HaloTag |
HaloPROTAC-E is distinguished by its rapid action and high selectivity for SGK3 and VPS34, making it particularly effective for studies requiring precise control over these specific proteins without affecting others significantly .
HaloPROTAC-E represents a sophisticated example of bifunctional molecular architecture, incorporating two distinct functional domains connected through a carefully designed linker system [1] [4]. The compound features a molecular formula of C39H56ClN5O8S with a molecular weight of 790.41 daltons, demonstrating the substantial size characteristic of proteolysis-targeting chimera molecules [1] [2].
The von Hippel-Lindau ligand component of HaloPROTAC-E is based on the VH298 scaffold, which represents a significant advancement over earlier von Hippel-Lindau binding moieties [5] [8]. VH298 is characterized by its cyclopropylcyanoacetic acid derivative structure, which provides enhanced binding affinity and cellular activity compared to previous generations of von Hippel-Lindau ligands [12] [15]. The structural foundation of VH298 incorporates a central hydroxyproline core that maintains critical hydrogen bonding interactions with Ser111 and His115 residues within the von Hippel-Lindau binding pocket [12]. The left-hand side modification features a constrained cyclopropyl ring coupled with a cyanoacetic moiety, which fits optimally into the von Hippel-Lindau hydrophobic pocket while engaging in stabilizing water-mediated interactions [12] [15].
The chloroalkane moiety represents the second functional domain of HaloPROTAC-E, specifically designed to form covalent bonds with HaloTag7 fusion proteins [3] [5]. This chloroalkane component consists of a six-carbon chain terminating in a chlorine atom, enabling irreversible covalent attachment to the cysteine residue within the HaloTag7 active site [3]. The chloroalkane functionality provides the specificity required for selective targeting of HaloTag7-fused proteins while maintaining sufficient reactivity for efficient covalent bond formation under physiological conditions [5] [8].
| Structural Component | Chemical Feature | Molecular Function |
|---|---|---|
| Von Hippel-Lindau Ligand | VH298 (Cyclopropylcyanoacetic derivative) | E3 ligase recruitment |
| Chloroalkane Moiety | 6-chlorohexyl group | Covalent HaloTag7 binding |
| Linker System | Polyethylene glycol-based chain | Spatial positioning and flexibility |
| Core Scaffold | Hydroxyproline derivative | Von Hippel-Lindau binding interface |
The linker composition of HaloPROTAC-E incorporates a polyethylene glycol-based architecture that has been specifically optimized to enhance cellular permeability while maintaining the required spatial geometry for effective ternary complex formation [5] [8]. The linker system connects the von Hippel-Lindau ligand to the chloroalkane moiety through a series of ethylene glycol units interspersed with ether linkages, providing both flexibility and hydrophilic characteristics [1] [4].
Cellular permeability optimization in HaloPROTAC-E design addresses the fundamental challenge faced by proteolysis-targeting chimera molecules, which typically exceed the traditional Rule of Five guidelines due to their high molecular weight and polar surface area [7] [28]. The polyethylene glycol-based linker contributes to improved cellular permeability through several mechanisms: reduction of intramolecular hydrogen bonding that could impede membrane transport, provision of conformational flexibility that allows the molecule to adopt membrane-favorable conformations, and balancing of hydrophilic and lipophilic properties to facilitate passive diffusion [7] [28].
The optimization process for HaloPROTAC-E linker design involved systematic evaluation of linker length, flexibility, and chemical composition to achieve optimal degradation potency [5] [8]. Research findings demonstrate that the specific linker architecture in HaloPROTAC-E enables the compound to achieve excellent cellular permeability with a solubility of 100 milligrams per milliliter in dimethyl sulfoxide, corresponding to 126.52 millimolar concentration [1] [4]. This high solubility profile indicates favorable physicochemical properties that contribute to enhanced cellular uptake and bioavailability [1] [4].
The linker composition also plays a critical role in preventing the "hook effect" phenomenon that has been observed with other proteolysis-targeting chimera compounds [5] [9]. HaloPROTAC-E demonstrates no observable hook effect at concentrations up to 10 micromolar, indicating that the linker design successfully maintains productive ternary complex formation across a wide concentration range without promoting competing binary complex formation [5] [9].
| Linker Parameter | HaloPROTAC-E Specification | Impact on Performance |
|---|---|---|
| Chemical Composition | Polyethylene glycol-based | Enhanced cellular permeability |
| Flexibility | High conformational freedom | Optimal ternary complex formation |
| Solubility | 100 mg/mL in DMSO | Improved bioavailability |
| Hook Effect | None observed up to 10 μM | Maintained activity at high concentrations |
Comparative structural analysis between HaloPROTAC-E and first-generation HaloPROTACs, particularly HaloPROTAC3, reveals significant improvements in molecular design and functional performance [5] [8] [9]. HaloPROTAC3, with molecular formula C41H55ClN4O8S and molecular weight of 799.42 daltons, incorporates a VH285-based von Hippel-Lindau ligand featuring an isoindolinone moiety rather than the advanced VH298 scaffold found in HaloPROTAC-E [17] [21].
The fundamental structural differences between these compounds reflect the evolution of proteolysis-targeting chimera design principles [5] [8]. HaloPROTAC3 utilizes a 16-atom linker length with a different attachment point strategy, connecting through the phenyl ring position of the von Hippel-Lindau ligand [17] [21]. In contrast, HaloPROTAC-E employs an optimized linker design that provides enhanced flexibility and improved spatial positioning for ternary complex formation [5] [8].
Degradation kinetics comparison demonstrates the superior performance of HaloPROTAC-E over HaloPROTAC3 [5] [9]. HaloPROTAC-E achieves a DC50 value of 3-10 nanomolar for target protein degradation, representing a significant improvement over HaloPROTAC3's DC50 of 19 nanomolar [5] [8] [17]. Time-course analysis reveals that HaloPROTAC-E induces approximately 75% degradation of Halo-VPS34 within 1-4 hours, compared to only 50% degradation achieved by HaloPROTAC3 over the same timeframe [5] [9].
The enhanced selectivity profile of HaloPROTAC-E represents another key advancement over first-generation compounds [5] [8]. Quantitative global proteomics analysis demonstrates that HaloPROTAC-E selectively induces degradation of only the Halo-tagged endogenous VPS34 complex, including VPS34, VPS15, Beclin1, and ATG14 subunits, without affecting other cellular proteins [5] [8]. This remarkable selectivity contrasts with the broader, less discriminating activity profile typical of earlier HaloPROTAC compounds [5] [8].
The structural optimization in HaloPROTAC-E also addresses the hook effect limitation observed with HaloPROTAC3 [5] [9]. While HaloPROTAC3 demonstrates reduced degradation efficiency at high concentrations due to competing binary complex formation, HaloPROTAC-E maintains consistent degradation activity across a wide concentration range without observable hook effects [5] [9].
| Comparison Parameter | HaloPROTAC-E | HaloPROTAC3 |
|---|---|---|
| Molecular Formula | C39H56ClN5O8S | C41H55ClN4O8S |
| Molecular Weight (Da) | 790.41 | 799.42 |
| Von Hippel-Lindau Ligand | VH298 (cyclopropylcyanoacetic) | VH285 (isoindolinone-based) |
| Linker Length (atoms) | Optimized flexible design | 16 |
| DC50 (nM) | 3-10 | 19 |
| Maximum Degradation | ~95% | 90% |
| Von Hippel-Lindau Binding Affinity | Enhanced | IC50 = 0.54 μM |
| Degradation Rate (1-4 hours) | ~75% (VPS34) | ~50% (VPS34) |
| Hook Effect | None observed | Present at high concentrations |
| Selectivity | Highly selective for Halo-tagged proteins | General HaloTag fusion proteins |
HaloPROTAC-E functions through the selective recruitment of the Von Hippel-Lindau E3 ubiquitin ligase complex, a multi-subunit enzyme critical for cellular protein homeostasis [1] [2] [3]. The Von Hippel-Lindau complex represents a Cullin-RING E3 ligase that comprises several essential components working in coordination to facilitate substrate ubiquitination [1] [3].
The core architecture of the Von Hippel-Lindau E3 ligase complex consists of the Von Hippel-Lindau protein itself, which serves as the substrate recognition subunit responsible for binding to hydroxyproline-containing substrates under physiological conditions [2] [3]. The Von Hippel-Lindau protein associates with Elongin B and Elongin C to form the VBC complex, where Elongin B provides structural stability to the Von Hippel-Lindau-Elongin C interaction, while Elongin C functions as a bridge connecting the Von Hippel-Lindau protein to Cullin-2 [1] [3]. Cullin-2 acts as the central organizing scaffold of the complex, providing the structural framework necessary for proper enzyme assembly and function [3]. The Ring Box Protein 1 subunit contains the RING domain that possesses intrinsic E3 ligase activity and catalyzes the final transfer of ubiquitin from the E2 conjugating enzyme to target lysine residues [1] [3].
HaloPROTAC-E incorporates a high-affinity Von Hippel-Lindau ligand derived from VH298, which exhibits nanomolar binding affinity to the Von Hippel-Lindau protein [4] [5]. This ligand moiety occupies the same binding site typically utilized by the natural substrate hypoxia-inducible factor-1α, effectively hijacking the Von Hippel-Lindau complex for the purpose of degrading non-native target proteins [2] [3]. The molecular design of HaloPROTAC-E ensures efficient recruitment of the Von Hippel-Lindau complex through optimized linker chemistry that connects the Von Hippel-Lindau ligand to a chloroalkane moiety capable of forming covalent bonds with HaloTag fusion proteins [6] [4].
The recruitment mechanism involves the formation of a stable binary complex between HaloPROTAC-E and the Von Hippel-Lindau E3 ligase complex with a dissociation constant in the nanomolar range [7] [8]. This high-affinity interaction ensures efficient capture of the E3 ligase machinery and subsequent presentation to target proteins bearing the HaloTag [4] [5]. The binary complex formation occurs rapidly, with association rate constants typically ranging from 10^6 to 10^8 M^-1s^-1, facilitating quick establishment of the degradation machinery [7] [8] [9].
The structural basis for Von Hippel-Lindau recruitment by HaloPROTAC-E involves specific molecular interactions between the VH298-derived ligand and key amino acid residues within the Von Hippel-Lindau binding pocket [3]. These interactions include hydrogen bonding, hydrophobic contacts, and van der Waals forces that collectively contribute to the high binding affinity observed for this degrader compound [3]. The optimized binding affinity ensures that HaloPROTAC-E can effectively compete with endogenous Von Hippel-Lindau substrates for complex recruitment while maintaining selectivity for HaloTag-fused target proteins [4] [5].
The formation of productive ternary complexes represents the central mechanistic step in HaloPROTAC-E-mediated protein degradation, requiring the simultaneous engagement of both the Von Hippel-Lindau E3 ligase complex and HaloTag-fused target proteins [7] [8] [10]. This process involves the assembly of a three-component system consisting of the target protein, HaloPROTAC-E degrader, and the Von Hippel-Lindau E3 ligase complex, which must achieve appropriate spatial orientation to enable productive ubiquitination [7] [8].
HaloPROTAC-E accomplishes ternary complex formation through its bifunctional molecular architecture, which incorporates a chloroalkane moiety that forms irreversible covalent bonds with the HaloTag protein domain [6] [4]. The HaloTag represents a genetically encoded protein tag derived from a bacterial dehalogenase enzyme that has been engineered to bind chloroalkane substrates with high specificity and efficiency [6] [4]. Upon exposure to HaloPROTAC-E, HaloTag-fused target proteins undergo rapid and irreversible conjugation through nucleophilic substitution reactions between specific amino acid residues within the HaloTag active site and the chloroalkane group [6] [4].
The kinetics of ternary complex formation exhibit distinctive characteristics that differentiate HaloPROTAC-E from other proteolysis-targeting chimera molecules [7] [8]. The covalent nature of the HaloTag-chloroalkane interaction ensures extremely high binding affinity, effectively eliminating concerns about target protein dissociation once the initial covalent bond forms [4] [5]. This covalent linkage provides a significant kinetic advantage by converting the typical three-body binding equilibrium into a more favorable two-body interaction between the HaloPROTAC-E-target conjugate and the Von Hippel-Lindau complex [7] [8].
Cooperativity effects play a crucial role in determining the stability and productivity of ternary complexes formed by HaloPROTAC-E [7] [8] [10]. Positive cooperativity occurs when the binding of HaloPROTAC-E to one component enhances its affinity for the other component, resulting in ternary complex binding affinities that exceed what would be predicted from individual binary interactions [7] [8]. In the case of HaloPROTAC-E, positive cooperativity arises from favorable protein-protein interactions between HaloTag-fused targets and the Von Hippel-Lindau complex that are induced upon degrader binding [4] [5] [7].
The spatial arrangement of components within the ternary complex critically influences the efficiency of subsequent ubiquitination reactions [7] [10] [11]. Productive ternary complexes must position target protein lysine residues within appropriate proximity to the E2-ubiquitin conjugate bound to the Von Hippel-Lindau complex [7] [10]. The linker region connecting the Von Hippel-Lindau ligand to the chloroalkane moiety in HaloPROTAC-E has been optimized to facilitate proper geometric alignment of the degradation machinery with target lysine residues [4] [5].
Experimental studies using HaloPROTAC-E have demonstrated rapid ternary complex formation with half-maximal assembly times occurring within minutes of compound exposure [4] [5]. The compound exhibits DC50 values of 3-10 nanomolar for both SGK3 and VPS34 target proteins, indicating highly efficient ternary complex formation and subsequent degradation processes [4] [5]. The stability of ternary complexes formed by HaloPROTAC-E varies depending on the specific target protein, with some complexes exhibiting dissociative half-lives extending several hours [4] [5] [8].
Surface plasmon resonance and other biophysical techniques have revealed that HaloPROTAC-E-mediated ternary complexes display enhanced stability compared to similar complexes formed by non-covalent proteolysis-targeting chimera molecules [7] [8]. This enhanced stability translates directly into improved degradation efficiency, as longer-lived ternary complexes provide extended opportunities for productive ubiquitination events to occur [7] [8] [10].
The ubiquitination and proteasomal degradation processes initiated by HaloPROTAC-E ternary complex formation involve a series of highly coordinated enzymatic reactions that must proceed with appropriate kinetics to achieve efficient target protein elimination [12] [13] [14]. These processes encompass target protein ubiquitination, polyubiquitin chain formation, proteasome recognition, protein unfolding, proteolytic cleavage, and peptide release [12] [13] [15].
Target protein ubiquitination represents the initial step following ternary complex formation, during which the Von Hippel-Lindau E3 ligase complex catalyzes the transfer of ubiquitin from an E2 conjugating enzyme to specific lysine residues on the target protein [12] [13] [14]. The kinetics of this process depend critically on the accessibility of target lysine residues within the ternary complex, the activity of the recruited E2 enzyme, and the catalytic efficiency of the Von Hippel-Lindau ligase complex [12] [13] [14]. Ubiquitination rate constants for HaloPROTAC-E-mediated reactions typically range from 10^2 to 10^4 s^-1, enabling rapid target modification once productive ternary complexes form [12] [13].
The mechanism of ubiquitin transfer involves the formation of a thioester bond between ubiquitin and the E2 conjugating enzyme, followed by the nucleophilic attack of target lysine residues on this activated intermediate [14] [16]. The Von Hippel-Lindau E3 ligase complex facilitates this reaction by positioning the E2-ubiquitin conjugate in optimal orientation relative to target lysine residues and stabilizing the transition state for ubiquitin transfer [14] [16]. Recent structural studies have demonstrated that RING E3 ligases such as Von Hippel-Lindau operate through a closed conformation mechanism, where ubiquitin folds back onto the E2 enzyme to expose the reactive thioester bond [16].
Polyubiquitin chain formation proceeds through iterative cycles of ubiquitin addition, typically involving K48-linked ubiquitin chains that serve as recognition signals for proteasomal degradation [12] [13] [15]. The kinetics of polyubiquitin chain elongation exhibit rate constants ranging from 10^1 to 10^3 s^-1, with chain formation efficiency depending on the specific lysine linkage preferences of the E2-E3 enzyme pair and the accessibility of ubiquitin acceptor sites [12] [13] [15]. HaloPROTAC-E-mediated degradation preferentially generates K48-linked polyubiquitin chains, which represent the canonical signal for proteasomal recognition and degradation [4] [5].
Proteasome recognition of polyubiquitinated target proteins occurs through specific interactions between polyubiquitin chains and proteasome-associated ubiquitin receptors [17] [18] [19]. The minimal chain length required for efficient proteasomal recognition typically consists of four or more ubiquitin moieties linked through K48 residues [17] [18]. Recognition rate constants range from 10^3 to 10^5 s^-1, reflecting the high efficiency of this process under physiological conditions [17] [18] [19].
The proteasomal degradation process involves several distinct kinetic steps, including target protein unfolding, proteolytic cleavage, and peptide release [17] [18] [19]. Protein unfolding represents a critical rate-limiting step for many substrates, with unfolding rate constants ranging from 10^1 to 10^2 s^-1 depending on target protein stability and the presence of chaperone proteins [17] [18] [19]. The 26S proteasome utilizes ATP-dependent unfoldases within its 19S regulatory particle to denature target proteins and thread them through the central channel of the 20S catalytic core [17] [18].
Proteolytic cleavage occurs within the 20S catalytic core through the coordinated action of multiple protease active sites with distinct substrate specificities [17] [18] [19]. The three catalytically active β-subunits (β1, β2, and β5) exhibit caspase-like, trypsin-like, and chymotrypsin-like activities, respectively, enabling comprehensive protein degradation [17] [18]. Catalytic rate constants for proteolytic cleavage range from 10^0 to 10^2 s^-1, with overall degradation efficiency depending on substrate accessibility and proteasome activity levels [17] [18] [19].
Experimental analysis of HaloPROTAC-E-mediated degradation kinetics has revealed remarkably rapid target protein elimination, with 50% degradation of SGK3 occurring within 20-30 minutes and VPS34 degradation proceeding with a half-time of 1-2 hours [4] [5]. These kinetic parameters reflect the high efficiency of the integrated degradation process, from initial ternary complex formation through final peptide release [4] [5]. The observed degradation rates are consistent with the optimized design of HaloPROTAC-E, which incorporates high-affinity ligands for both the Von Hippel-Lindau complex and HaloTag target proteins [4] [5].
The reversibility of HaloPROTAC-E-mediated degradation has been demonstrated through washout experiments, where target protein levels recover following compound removal [4] [5]. This reversibility indicates that the degradation process depends on continued presence of the degrader compound and that target protein synthesis can restore cellular protein levels once degradation pressure is removed [4] [5]. The kinetics of protein recovery depend on target protein synthesis rates, with full recovery typically occurring within 24-48 hours following compound washout [4] [5].